molecular formula C17H19NO5 B4961670 1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene

Cat. No.: B4961670
M. Wt: 317.34 g/mol
InChI Key: OESYBKSCOOXYGH-UHFFFAOYSA-N
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Description

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is characterized by the presence of an ethoxy group, a nitro group, and a phenoxy group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-15-8-10-17(11-9-15)23-13-3-12-22-16-6-4-14(5-7-16)18(19)20/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESYBKSCOOXYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 3-chloropropanol in the presence of a base to form 4-nitrophenoxypropane. This intermediate is then reacted with 4-ethoxyphenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 1-[3-(4-aminophenoxy)propoxy]-4-nitrobenzene.

    Reduction: The major product is 1-[3-(4-ethoxyphenoxy)propoxy]-4-aminobenzene.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of the ethoxy or phenoxy groups.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and ethoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
  • 1-[3-(4-ethoxyphenoxy)propoxy]-2-fluorobenzene

Uniqueness

1-[3-(4-ethoxyphenoxy)propoxy]-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

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